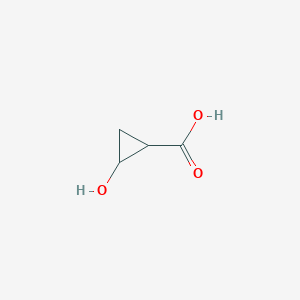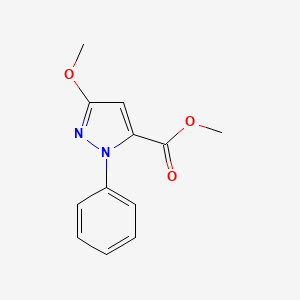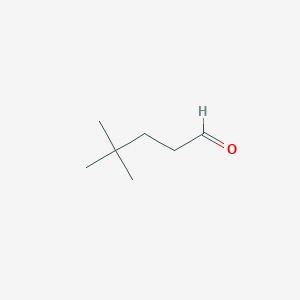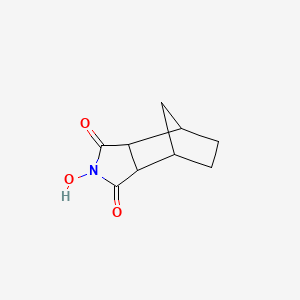
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Descripción general
Descripción
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, methyl 2,2-dimethylcyclopropanecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a cyclopropane core, which is a ring of three carbon atoms. Two of these carbon atoms are further substituted with methyl groups, and the third carbon is connected to a carboxylate group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 128.17 .Aplicaciones Científicas De Investigación
Mass Spectrometry Studies
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been studied for its behavior under mass spectrometry. Research by Kolsaker, Kvarsnes, and Storesund (1986) on a related compound, 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate, revealed interesting insights into the randomization of methoxy groups in this class of compounds (Kolsaker, Kvarsnes, & Storesund, 1986).
Synthesis and Resolution
Chen Xin-zhi (2005) conducted research on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, an important step in the production of Cilastatin. This study demonstrates an efficient synthesis and resolution method, highlighting the compound's significance in pharmaceutical manufacturing (Chen Xin-zhi, 2005).
Glycosyl Esters Synthesis
Tian Li (2009) focused on synthesizing glycosyl esters of cyclopropane carboxylic acid and 2,2-dimethylcyclopropane carboxylic acid. This research explored the preparation of new compounds with significant biological activity, emphasizing the potential of this compound in biological applications (Tian Li, 2009).
Environmental Monitoring
A study by Arrebola et al. (1999) developed a method for detecting pyrethroid metabolites in human urine, including compounds structurally related to this compound. This research is vital for monitoring environmental exposure to pyrethroids (Arrebola et al., 1999).
Enzymatic Production for Cilastatin
Chaojun Liu et al. (2013) investigated the enzymatic production of a key chiral intermediate for Cilastatin, utilizing microbial esterases for the hydrolytic resolution of methyl 2,2-dimethylcyclopropane carboxylate. This approach offers a new method for preparing important pharmaceutical intermediates (Chaojun Liu et al., 2013).
Propiedades
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQPFAIVFBZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632003 | |
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-58-1 | |
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


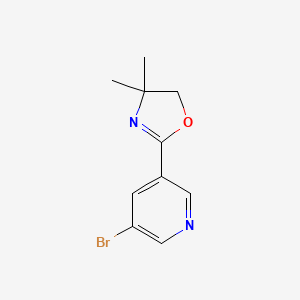


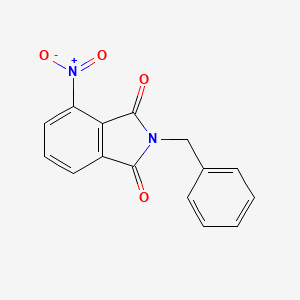
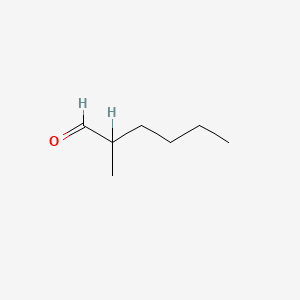
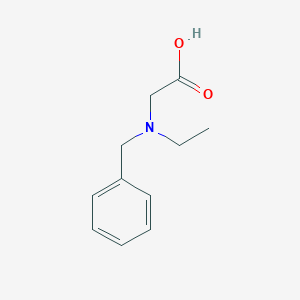
![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)


